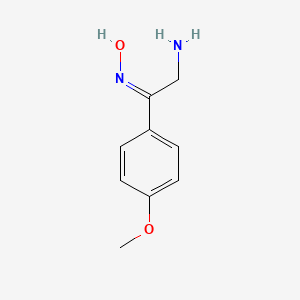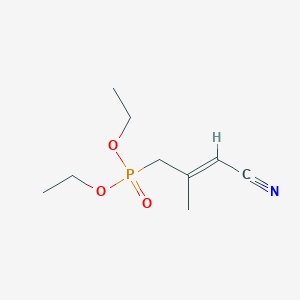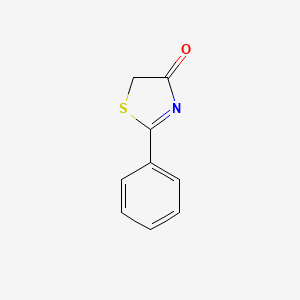
2-Phenylthiazol-4-one
Übersicht
Beschreibung
2-Phenylthiazol-4-one is an organic compound . It belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom and one nitrogen atom .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature . The process involves combining the structural characteristics of two tyrosinase inhibitors . The double-bond geometry of trisubstituted alkenes was determined based on the 3JC,H coupling constant of 1H-coupled 13C NMR spectra .Wissenschaftliche Forschungsanwendungen
Synthesis Template
4-Bis(methylthio)methylene-2-phenyloxazol-5-one, related to 2-Phenylthiazol-4-one, is a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone and subsequent 5-endo cyclization, demonstrating its utility in organic chemistry and compound synthesis (Misra & Ila, 2010).
Biological Activity and Microwave Irradiation Synthesis
2-Amino-4-phenylthiazole, a derivative of this compound, shows a broad spectrum of biological activities including antipyretic, antioxidative, and analgesic properties. A study focused on synthesizing 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation conditions, indicating advancements in synthetic methods for these biologically active compounds (Khrustalev, 2009).
Spectroscopic Study
A comprehensive spectroscopic study of 4-arylthiazol-2(3H)-ones, including this compound derivatives, was conducted. This included IR, MS, 1H, 13C, and 15N NMR studies, correlating spectral properties with electronic structures and molecular properties. Such studies are crucial for understanding the chemical behavior of these compounds in various applications (Pihlaja et al., 2002).
Corrosion Inhibition
4-Phenylthiazole derivatives, closely related to this compound, have been tested as corrosion inhibitors for stainless steel in acidic environments. Their efficiency as inhibitors and adsorption properties on metal surfaces highlight their potential in industrial applications (Fouda & Ellithy, 2009).
Cross-Coupling Reactions
2-Phenylthiazoles, including this compound, have been studied in cross-coupling reactions under Stille conditions. This study provides insights into the reactivity and potential applications of these compounds in complex chemical syntheses (Hämmerle et al., 2008).
Reactivity in Ruthenium Catalyzed Arylations
The reactivity of 4-phenylthiazoles, a group including this compound, was investigated in Ru-catalyzed direct arylation. Understanding the reactivity and electronic properties of these compounds is crucial for their application in catalysis and material science (Daher et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-4(5H)-Thiazolone are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, and AGEs are proteins or lipids that become glycated after exposure to sugars, playing a crucial role in the pathogenesis of many diseases, including Alzheimer’s disease .
Mode of Action
2-Phenyl-4(5H)-Thiazolone interacts with its targets by inhibiting their activity. It exhibits a significant ability to inhibit AChE and AGEs formation . Molecular docking studies have explored the detailed interaction pattern with active, peripheral, and mid-gorge sites of AChE .
Biochemical Pathways
The compound affects the cholinergic and glycation pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission . By inhibiting the formation of AGEs, it can potentially prevent or slow down the progression of diseases related to AGEs, such as Alzheimer’s .
Result of Action
The inhibition of AChE and AGEs formation by 2-Phenyl-4(5H)-Thiazolone leads to increased acetylcholine levels in the brain and reduced AGEs-related damage, respectively . These effects can potentially improve cognitive function and slow down the progression of diseases like Alzheimer’s .
Biochemische Analyse
Biochemical Properties
2-phenyl-4(5H)-thiazolone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, 2-phenyl-4(5H)-thiazolone exhibits radical scavenging activity, which contributes to its antioxidant properties .
Cellular Effects
2-phenyl-4(5H)-thiazolone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby exhibiting anti-inflammatory effects . Furthermore, 2-phenyl-4(5H)-thiazolone can inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of several chronic diseases .
Molecular Mechanism
The molecular mechanism of 2-phenyl-4(5H)-thiazolone involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it can interact with reactive oxygen species (ROS) and neutralize them, thereby exerting its antioxidant effects . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-4(5H)-thiazolone have been studied over time. The compound exhibits good stability under standard laboratory conditions, and its degradation products have minimal impact on its biological activity . Long-term studies have shown that 2-phenyl-4(5H)-thiazolone maintains its efficacy in reducing oxidative stress and inflammation over extended periods
Dosage Effects in Animal Models
The effects of 2-phenyl-4(5H)-thiazolone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved cognitive function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and oxidative damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-phenyl-4(5H)-thiazolone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . Understanding these metabolic pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 2-phenyl-4(5H)-thiazolone within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Additionally, it may interact with plasma proteins, affecting its bioavailability and distribution
Subcellular Localization
2-phenyl-4(5H)-thiazolone exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding its subcellular localization is crucial for comprehending its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIZASYILFMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002855 | |
| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-46-3 | |
| Record name | 2-Phenyl-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


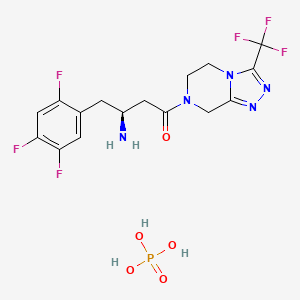

![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)
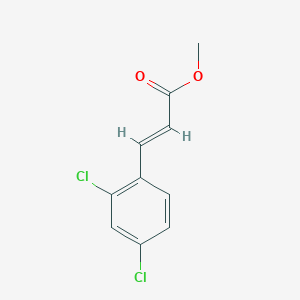
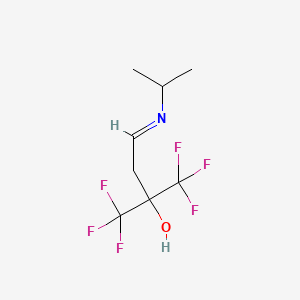
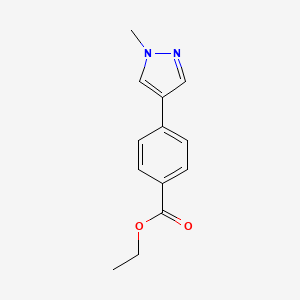
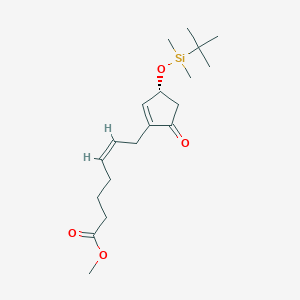

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)
![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)
